molecular formula C19H17N5O4S B2986501 N-(2,5-dimethoxyphenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894066-99-0

N-(2,5-dimethoxyphenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No. B2986501
M. Wt: 411.44
InChI Key: VLEKBNVOMXSUJY-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H17N5O4S and its molecular weight is 411.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Assessment

Insecticidal Applications

  • The synthesis of heterocyclic compounds incorporating thiadiazole moieties has shown potential for insecticidal applications against pests like the cotton leafworm, Spodoptera littoralis. These compounds, through their innovative structural designs, offer new pathways for controlling agricultural pests and enhancing crop protection strategies (Fadda et al., 2017).

Antioxidant Properties

  • Research on triazolo[4,3-b][1,3,4]thiadiazine derivatives bearing dimethoxyphenol moieties has revealed significant antioxidant abilities, surpassing even ascorbic acid in efficacy. These findings highlight the therapeutic potential of such compounds in combating oxidative stress-related diseases (Shakir et al., 2017).

Anti-Asthmatic Agents

  • The development of triazolo[1,5-c]pyrimidines as potential anti-asthma agents has been explored, with specific derivatives demonstrating activity as mediator release inhibitors. This suggests a promising avenue for the treatment of asthma through the inhibition of inflammatory mediators (Medwid et al., 1990).

Synthesis and Chemical Properties

Molecular Docking and Screening

  • Studies on the synthesis of triazolopyridine, pyridotriazine, and pyridine-pyrazole hybrid derivatives have involved molecular docking and in vitro screening for antimicrobial and antioxidant activities. These compounds have shown moderate to good binding energies, indicating their potential in drug design and development (Flefel et al., 2018).

Structural Analysis and Computational Studies

  • The synthesis of pyridazine analogs, including studies on their structure via spectroscopic techniques and density functional theory (DFT) calculations, has contributed to the understanding of their chemical behavior and potential as pharmaceutical agents (Sallam et al., 2021).

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O4S/c1-26-12-5-7-15(27-2)14(10-12)20-18(25)11-29-19-22-21-17-8-6-13(23-24(17)19)16-4-3-9-28-16/h3-10H,11H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLEKBNVOMXSUJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethoxyphenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

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